molecular formula C11H7Cl2N3O4 B5763049 2-(2,4-dichlorophenoxy)-1-(4-nitropyrazol-1-yl)ethanone

2-(2,4-dichlorophenoxy)-1-(4-nitropyrazol-1-yl)ethanone

Cat. No.: B5763049
M. Wt: 316.09 g/mol
InChI Key: AKHLZVFDVPPPAL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-1-(4-nitropyrazol-1-yl)ethanone is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenoxy group and a nitropyrazolyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-(4-nitropyrazol-1-yl)ethanone typically involves a multi-step process. One common method starts with the reaction of 2,4-dichlorophenol with an appropriate halogenated ethanone derivative under basic conditions to form the intermediate 2-(2,4-dichlorophenoxy)ethanone. This intermediate is then reacted with 4-nitropyrazole in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-(4-nitropyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitropyrazolyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(4-nitropyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitropyrazolyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory and microbial processes. The dichlorophenoxy group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)acetic acid
  • 2-(2,4-dichlorophenoxy)propanoic acid
  • 2-(2,4-dichlorophenoxy)butanoic acid

Uniqueness

2-(2,4-dichlorophenoxy)-1-(4-nitropyrazol-1-yl)ethanone stands out due to the presence of both the dichlorophenoxy and nitropyrazolyl groups, which confer unique chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O4/c12-7-1-2-10(9(13)3-7)20-6-11(17)15-5-8(4-14-15)16(18)19/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHLZVFDVPPPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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